molecular formula C9H18BNO4 B178953 N-Boc-Pyrrolidin-2-(S)-ylboronic acid CAS No. 149716-79-0

N-Boc-Pyrrolidin-2-(S)-ylboronic acid

Cat. No.: B178953
CAS No.: 149716-79-0
M. Wt: 215.06 g/mol
InChI Key: UIIUYLRUCQCTST-SSDOTTSWSA-N
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Description

N-Boc-Pyrrolidin-2-(S)-ylboronic acid is a boronic acid derivative that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

N-Boc-Pyrrolidin-2-(S)-ylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for “N-Boc-Pyrrolidin-2-(S)-ylboronic acid” suggests using dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .

Mechanism of Action

Mode of Action

The mode of action of N-Boc-Pyrrolidin-2-(S)-ylboronic acid involves its interaction with these targets, leading to changes in cellular processes. One known interaction is its role in the α-arylation process. In the presence of a palladium catalyst, this compound undergoes α-arylation with high enantioselectivity .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has been reported that this compound can be used in the synthesis of 2-aryl-N-boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, and 2-alkenyl-N-Boc-pyrrolidines . These synthesized compounds can further interact with other biological targets, affecting downstream biochemical pathways.

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological targets and pathways it affects. Given its role in the synthesis of various compounds, it can be inferred that its action may lead to changes in the concentrations of these compounds within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-Pyrrolidin-2-(S)-ylboronic acid typically involves the reaction of pyrrolidine with a boronic acid derivative under controlled conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where the pyrrolidine is first protected with a Boc group to prevent unwanted side reactions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Boc-Pyrrolidin-2-(S)-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-Pyrrolidin-2-yl-acetic acid
  • Potassium 1-n-boc-pyrrolidin-2-yltrifluoroborate
  • N-Boc-Pyrrolidin-2-ol

Uniqueness

N-Boc-Pyrrolidin-2-(S)-ylboronic acid is unique due to its specific structure, which combines a pyrrolidine ring with a boronic acid group and a Boc protecting group. This combination provides it with distinct reactivity and stability, making it particularly useful in Suzuki-Miyaura cross-coupling reactions and other synthetic applications .

Properties

IUPAC Name

[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIUYLRUCQCTST-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H]1CCCN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587842
Record name [(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149716-79-0
Record name 1-(1,1-Dimethylethyl) (2S)-2-borono-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149716-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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